Isoevodiamine

Vue d'ensemble

Description

Méthodes De Préparation

L'isoevodiamine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique l'extraction des fruits d'Evodia rutaecarpa . Le processus d'extraction implique généralement l'utilisation de solvants organiques tels que l'éthanol ou le méthanol pour isoler le composé. Les méthodes de production industrielle peuvent impliquer des processus d'extraction et de purification à grande échelle pour obtenir de l'this compound de haute pureté .

Analyse Des Réactions Chimiques

L'isoevodiamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : L'this compound peut subir des réactions de substitution, en particulier la substitution nucléophile, où les nucléophiles remplacent des groupes fonctionnels spécifiques dans le composé.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'this compound exerce ses effets par le biais de multiples mécanismes :

Cibles moléculaires : L'this compound cible diverses voies moléculaires, notamment la voie de signalisation NF-κB, qui joue un rôle crucial dans l'inflammation et le cancer.

Voies impliquées : L'this compound module plusieurs voies de signalisation, notamment la voie PI3K/Akt, qui est impliquée dans la survie et la prolifération cellulaires.

Applications De Recherche Scientifique

Isoevodiamine has a wide range of scientific research applications:

Mécanisme D'action

Isoevodiamine exerts its effects through multiple mechanisms:

Molecular Targets: This compound targets various molecular pathways, including the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

Pathways Involved: This compound modulates several signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparaison Avec Des Composés Similaires

L'isoevodiamine est unique par rapport à d'autres composés similaires en raison de son approche multi-cibles et de ses diverses activités pharmacologiques. Les composés similaires comprennent :

Rutaecarpine : Un autre alcaloïde présent dans Evodia rutaecarpa, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Déhydroevodiamine : Un dérivé de l'evodiamine ayant des activités pharmacologiques similaires mais des cibles moléculaires différentes.

L'this compound se distingue par sa capacité à moduler plusieurs voies de signalisation et son potentiel d'utilisation dans diverses applications thérapeutiques .

Activité Biologique

Isoevodiamine, an alkaloid derived from the fruit of Evodia rutaecarpa, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into its mechanisms of action, pharmacological effects, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally similar to evodiamine but exhibits distinct biological properties. It primarily functions as an NF-κB inhibitor, which plays a crucial role in various cellular processes, including inflammation and cancer progression. The compound's chemical structure allows it to interact with multiple biological pathways, making it a candidate for therapeutic applications.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of NF-κB Pathway : The primary mode of action involves the inhibition of IkB kinase (IKK), leading to the suppression of NF-κB activation. This results in decreased expression of pro-inflammatory cytokines and anti-apoptotic factors, contributing to its anti-inflammatory and antitumor effects .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), MDA-MB-435 (breast cancer), and HCT116 (colon cancer). The compound promotes apoptotic pathways by regulating the expression of Bcl-2 family proteins .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Effects : Research indicates that this compound significantly inhibits tumor growth in animal models. For example, studies have demonstrated a marked reduction in tumor volume and weight when treated with this compound compared to control groups .

- Anti-inflammatory Properties : By blocking the NF-κB pathway, this compound reduces inflammation, which is beneficial in conditions such as arthritis and other inflammatory diseases .

- Anti-obesity Effects : Preliminary studies suggest that this compound may also have anti-obesity effects by regulating lipid metabolism and reducing adipogenesis.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Antitumor Efficacy in Mice Models : A systematic review highlighted that this compound significantly suppressed tumor growth across multiple studies. The standardized mean difference for tumor volume was -5.99 (95% CI: -8.89 to -3.10), indicating strong antitumor activity .

- Mechanistic Insights : Research has shown that this compound alters the expression levels of epithelial and mesenchymal markers, suggesting its role in inhibiting epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

- Safety Profile : Toxicity studies indicate that low doses of this compound do not cause significant adverse effects, making it a promising candidate for further clinical development.

Propriétés

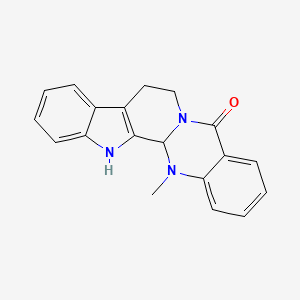

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDUTHBFYKGSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347170 | |

| Record name | Isoevodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-87-6 | |

| Record name | Isoevodiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoevodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.